molecular formula C7H3N3O3 B8775366 5-Nitro-2H-benzo[d]imidazol-2-one CAS No. 98185-13-8

5-Nitro-2H-benzo[d]imidazol-2-one

Cat. No.: B8775366
CAS No.: 98185-13-8
M. Wt: 177.12 g/mol
InChI Key: CLHXKSVLPCOPHR-UHFFFAOYSA-N
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Description

5-Nitro-2H-benzo[d]imidazol-2-one is a heterocyclic aromatic compound with the molecular formula C7H5N3O3. It is a derivative of benzimidazole, where a nitro group is attached to the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2H-benzo[d]imidazol-2-one typically involves the condensation of 1,2-phenylenediamine with a nitro-substituted aldehyde. One common method is the reductive cyclization of 2-nitro-5-substituted anilines using stannous chloride dihydrate as a catalyst . Another approach involves the use of formic acid, iron powder, and ammonium chloride to reduce the nitro group and effect the imidazole cyclization .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalysts and solvents is crucial to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2H-benzo[d]imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or stannous chloride in acidic medium, are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 2-amino-5-nitrobenzimidazole.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Nitro-2H-benzo[d]imidazol-2-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The compound can inhibit enzymes and disrupt cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-nitrobenzimidazole: Similar structure but with an amino group instead of a nitro group.

    5,6-Dimethylbenzimidazole: A methyl-substituted derivative with different biological properties.

    2-Methylbenzimidazole: Another derivative with a methyl group at the 2-position.

Uniqueness

5-Nitro-2H-benzo[d]imidazol-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

CAS No.

98185-13-8

Molecular Formula

C7H3N3O3

Molecular Weight

177.12 g/mol

IUPAC Name

5-nitrobenzimidazol-2-one

InChI

InChI=1S/C7H3N3O3/c11-7-8-5-2-1-4(10(12)13)3-6(5)9-7/h1-3H

InChI Key

CLHXKSVLPCOPHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)N=C2C=C1[N+](=O)[O-]

Origin of Product

United States

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